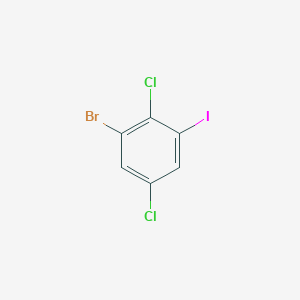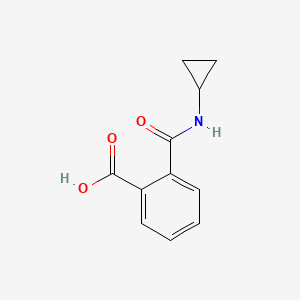
5-fluoro-6,7-dimethoxy-4(3H)-Quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-6,7-dimethoxyquinazolin-4(3H)-one is a quinazolinone derivative, a class of heterocyclic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-6,7-dimethoxyquinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamides with aldehydes under specific conditions. One common method is the visible light-induced condensation cyclization, which uses fluorescein as a photocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidant. This method is advantageous as it avoids the use of metal catalysts and is considered environmentally friendly.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-6,7-dimethoxyquinazolin-4(3H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 5-fluoro-6,7-dimethoxyquinazolin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties. These properties make it a candidate for drug development and therapeutic applications.
Medicine: In medicine, 5-fluoro-6,7-dimethoxyquinazolin-4(3H)-one is being investigated for its potential use in treating various diseases. Its ability to modulate biological pathways makes it a promising candidate for developing new medications.
Industry: In the industry, this compound is used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 5-fluoro-6,7-dimethoxyquinazolin-4(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
6,7-dimethoxyquinazolin-4(3H)-one
5-fluoroquinazolin-4(3H)-one
6,7-dimethoxy-4(3H)-quinazolinone
Uniqueness: 5-Fluoro-6,7-dimethoxyquinazolin-4(3H)-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated counterparts. This modification can enhance its reactivity and biological activity, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C10H9FN2O3 |
|---|---|
Molecular Weight |
224.19 g/mol |
IUPAC Name |
5-fluoro-6,7-dimethoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H9FN2O3/c1-15-6-3-5-7(8(11)9(6)16-2)10(14)13-4-12-5/h3-4H,1-2H3,(H,12,13,14) |
InChI Key |
DEFUQRHDYGCLOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)N=CNC2=O)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


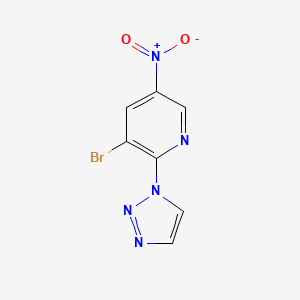
![[(3aR,4S,6aR,9R,9aS,9bS)-9-hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B15362971.png)
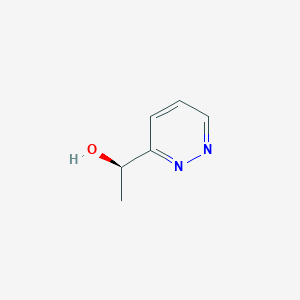
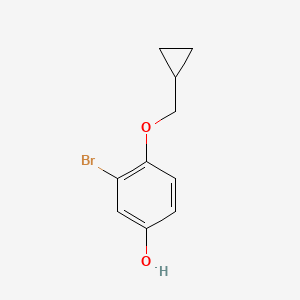
![6-Bromo-N,N-bis[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B15362995.png)
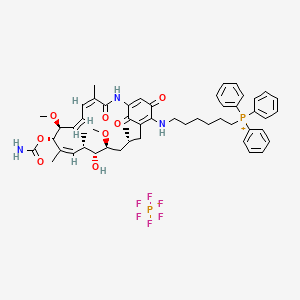
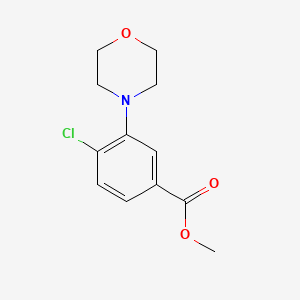
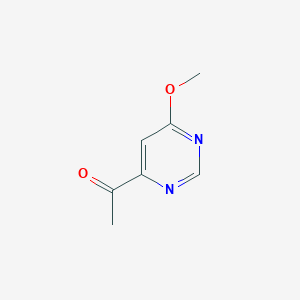
![N-Acetyl-4-[(diethoxyphosphoryl)methyl]-L-phenylalanine Ethyl Ester](/img/structure/B15363027.png)

